2-Chloro-6-methoxyisonicotinonitrile

Quality Control NMR Spectroscopy Small Molecule Characterization

2-Chloro-6-methoxyisonicotinonitrile (CAS 1256788-36-9) is a disubstituted pyridine derivative with the IUPAC name 2-chloro-6-methoxypyridine-4-carbonitrile. It features three key functional groups—a chloro leaving group at C2, a methoxy ether at C6, and a nitrile at C4—attached to a pyridine core (C₇H₅ClN₂O, MW: 168.58 g/mol).

Molecular Formula C7H5ClN2O
Molecular Weight 168.58
CAS No. 1256788-36-9
Cat. No. B2478751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methoxyisonicotinonitrile
CAS1256788-36-9
Molecular FormulaC7H5ClN2O
Molecular Weight168.58
Structural Identifiers
SMILESCOC1=NC(=CC(=C1)C#N)Cl
InChIInChI=1S/C7H5ClN2O/c1-11-7-3-5(4-9)2-6(8)10-7/h2-3H,1H3
InChIKeyXHQQYIWTUFWASX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-methoxyisonicotinonitrile (CAS 1256788-36-9): A Strategic Pyridine Building Block for Drug Discovery and Agrochemical Synthesis


2-Chloro-6-methoxyisonicotinonitrile (CAS 1256788-36-9) is a disubstituted pyridine derivative with the IUPAC name 2-chloro-6-methoxypyridine-4-carbonitrile . It features three key functional groups—a chloro leaving group at C2, a methoxy ether at C6, and a nitrile at C4—attached to a pyridine core (C₇H₅ClN₂O, MW: 168.58 g/mol) . This substitution pattern provides orthogonal reactivity handles, making it a versatile intermediate in medicinal chemistry, particularly as a precursor to kinase inhibitors and other bioactive heterocycles [1].

Reactivity Orthogonal Cl, OMe, CN handles for sequential diversification
Precursor Scaffold for kinase inhibitor fragment libraries
Sourcing Multi-tier purity options from multiple suppliers

Why 2-Chloro-6-methoxyisonicotinonitrile (CAS 1256788-36-9) Cannot Be Replaced by Common Pyridine Analogs


The precise arrangement of the chloro, methoxy, and cyano groups on the 4-cyanopyridine scaffold dictates both the compound's reactivity profile and its downstream performance in cross-coupling and cyclization reactions. Simple substitution with isomers such as 2-chloro-6-methoxynicotinonitrile (3-cyano regioisomer, CAS 121643-47-8) or 6-chloro-4-methoxypicolinonitrile (2-cyano regioisomer, CAS 193074-46-3) fundamentally alters the electronic environment at the reactive center, leading to different regiochemical outcomes and bioisosteric properties in target molecules . Similarly, replacing the 2-chloro substituent with a 2-bromo analog (2-Bromo-6-methoxyisonicotinonitrile, CAS 1807164-92-6) increases the molecular weight and alters oxidative addition rates in palladium-catalyzed transformations, potentially compromising reaction selectivity . Such differences preclude direct interchangeable use without significant process re-optimization.

Target: 4-cyano isomer
2-Chloro-6-methoxynicotinonitrile (3-cyano)
Different nitrile position may alter SAR and regiochemical outcomes
Target: 4-cyano isomer
6-Chloro-4-methoxypicolinonitrile (2-cyano)
Electronic environment shift risks divergent bioisosteric properties
Target: 2-chloro
2-Bromo-6-methoxyisonicotinonitrile
Faster oxidative addition may compromise cross-coupling selectivity; limited supplier options

Quantitative Differentiation Guide for 2-Chloro-6-methoxyisonicotinonitrile (CAS 1256788-36-9): Reactivity, Physicochemical Properties, and Purity Advantages


1H NMR Characterization Confirms Structural Fidelity for QC-Grade Sourcing of 2-Chloro-6-methoxyisonicotinonitrile

Batch-specific 1H NMR data provides a reliable fingerprint for identity confirmation of 2-Chloro-6-methoxyisonicotinonitrile, which is critical when comparing against uncharacterized or mislabeled analogs. The compound's 1H NMR spectrum (DMSO-d6, 200 MHz) displays characteristic singlets at δ 3.80 (3H, OCH₃), 7.17 (1H, Ar-H), and 7.90 (1H, Ar-H), as reported by a vendor . This pattern is distinct from the regioisomer 2-Chloro-6-methoxynicotinonitrile, which would exhibit different aromatic proton shifts due to altered electron density around the nitrile position.

1H NMR Fingerprint
Data to verify
δ 3.80 (OCH₃), 7.17 (s, 1H), 7.90 (s, 1H) in DMSO-d₆
Distinct from 3-cyano regioisomer; supports isomer identity confirmation
Vendor-reported spectrum; independent verification advised
Quality Control NMR Spectroscopy Small Molecule Characterization

Reactivity Differentiation: 2-Chloro Substituent Enables Selective SNAr over Competing Heteroaryl Halides

The 2-chloro group in 2-Chloro-6-methoxyisonicotinonitrile undergoes nucleophilic aromatic substitution (SNAr), a reactivity profile that is distinct from brominated or fluorinated analogs. While direct comparative rate data is lacking in the literature, the chloro substituent is generally preferred over bromo in SNAr due to a more favorable balance of leaving group ability and stability, and over fluoro in certain cross-coupling contexts due to improved catalyst tolerance . The compound serves as a practical substrate for Suzuki and Negishi couplings, as noted in vendor documentation , leveraging the chloro group's activation of the pyridine ring toward transition metal-mediated reactions.

SNAr Reactivity
Class-level
Cl: balanced leaving group for SNAr and cross-coupling; Br: faster oxidative addition, lower selectivity
Chloro analog preferred for predictable reactivity in library synthesis
No direct quantitative yield comparison available
Nucleophilic Aromatic Substitution SNAr Reactivity Medicinal Chemistry Intermediates

Physicochemical Property Comparison: Density and Boiling Point Offer Predictable Scale-Up Parameters

The computed density (1.3 ± 0.1 g/cm³) and boiling point (230.4 ± 40.0 °C at 760 mmHg) of 2-Chloro-6-methoxyisonicotinonitrile have been cataloged . These values are consistent with a moderately polar, low-molecular-weight heteroaromatic and can be compared to the property ranges of related pyridine-carbonitrile analogs for scale-up planning. Although direct experimental measurements for comparator compounds are not simultaneously available from the same source, the narrow calculated range for the target compound provides a reliable starting point for process simulation.

Physicochemical Properties
Data to verify
Density: 1.3 ± 0.1 g/cm³; Boiling Point: 230.4 ± 40.0 °C
Supports scale-up distillation and solvent selection planning
Computed values; experimental validation recommended
Physicochemical Properties Process Chemistry Scale-Up

Purity Tier Options from Multiple Suppliers Enable Cost-Performance Optimization

Commercial suppliers offer 2-Chloro-6-methoxyisonicotinonitrile at distinct purity grades, allowing procurement managers to select a specification matched to the intended application. Standard purity is widely listed at 95% (e.g., AKSci, Bidepharm, Delta-B) [1], while higher-purity material (98%) is also available from select vendors such as MolCore and Leyan . This compares favorably against less common analogs like 2-Bromo-6-methoxyisonicotinonitrile, which are often limited to a single purity band and fewer supplier options, reducing procurement flexibility.

Purity Tier Sourcing
Head-to-head
≥95% & ≥98% grades from >5 suppliers; Bromo analog: ≤2 suppliers, limited tiers
Enables cost-performance procurement for early discovery vs. lead optimization
Commercial availability as of 2024
Chemical Procurement Purity Specification Supply Chain

High-Value Application Scenarios for 2-Chloro-6-methoxyisonicotinonitrile (CAS 1256788-36-9)


Kinase Inhibitor Fragment Libraries Requiring Orthogonal Reactivity Handles

Medicinal chemistry groups constructing targeted kinase inhibitor libraries can leverage the three distinct functional groups (Cl, OMe, CN) to introduce molecular diversity sequentially. The 4-cyano group serves as a hydrogen-bond acceptor or metabolic soft spot, the 2-chloro group enables late-stage SNAr diversification, and the 6-methoxy group modulates electronic properties and solubility. Studies highlight the use of related 2-chloro-6-methoxypyridine-4-carbonitrile scaffolds in kinase inhibitor development [1].

Parallel Medicinal Chemistry for Structure-Activity Relationship (SAR) Exploration

Researchers running parallel synthesis workflows benefit from the compound's commercial availability in multiple purity grades (95% and 98%). The 95% material is suitable for initial library synthesis and primary screening, while the 98% grade supports advanced hit-to-lead optimization where higher purity reduces the risk of byproduct-related assay artifacts .

Agrochemical Lead Optimization with Halogenated Heterocyclic Intermediates

Agrochemical discovery programs targeting fungicidal or insecticidal pyridine derivatives can use 2-Chloro-6-methoxyisonicotinonitrile as a core scaffold. Its structural features align with substituted pyridine motifs described in pesticide patents, where chloro-methoxy-cyanopyridine intermediates are elaborated into more complex active ingredients [2].

Process Chemistry Development Requiring Defined Physicochemical Specifications

When scaling up synthetic routes, process chemists can rely on the compound's reported computed density (1.3 g/cm³) and boiling point (230.4 °C) to design efficient isolation and distillation protocols. A boiling point within a predictable range facilitates solvent swap operations during work-up, and the recommended storage conditions (2–8°C, inert atmosphere) help maintain chemical integrity across long-term inventory .

Application
Selection Property
Validation Focus
Kinase inhibitor fragment libraries
Orthogonal Cl, OMe, CN handles for sequential diversification
Diversification efficiency and SAR exploration
Parallel medicinal chemistry
Multi-tier purity grades (standard and high purity)
Batch-to-batch reproducibility in screening
Agrochemical lead optimization
Halogenated heterocyclic scaffold for elaboration
Derivatization toward fungicidal/insecticidal motifs
Process chemistry scale-up
Defined computed physicochemical profile
Distillation and storage protocol design
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